![molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 871240-11-8](/img/structure/B1385962.png)
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline
Overview
Description
“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .
Synthesis Analysis
The synthesis of “this compound” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .
Mechanism of Action
The mechanism of action of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline depends on the application. In drug delivery applications, this compound can be used to form a prodrug, which is a compound that is inactive until it is metabolized by the body. This prodrug can then be used to deliver a drug to a specific target in the body. In enzyme inhibition applications, this compound can be used to inhibit the activity of an enzyme. Finally, in gene regulation applications, this compound can be used to regulate the expression of a gene.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the application. In drug delivery applications, this compound can be used to deliver a drug to a specific target in the body, which can have a variety of effects on the body. In enzyme inhibition applications, this compound can be used to inhibit the activity of an enzyme, which can have a variety of effects on the body. Finally, in gene regulation applications, this compound can be used to regulate the expression of a gene, which can have a variety of effects on the body.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in lab experiments include its ability to be synthesized from pyrimidine and trifluoromethyl aniline, its solubility in water, alcohol, and other organic solvents, and its versatility in a variety of scientific research applications. The limitations of using this compound in lab experiments include its high melting point, which can make it difficult to work with, and its potential to form toxic byproducts.
Future Directions
The potential future directions for 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline include further research into its use in drug delivery applications, enzyme inhibition applications, and gene regulation applications. Additionally, further research could be conducted into the synthesis of this compound from pyrimidine and trifluoromethyl aniline, as well as the synthesis of compounds using this compound. Finally, further research could be conducted into the biochemical and physiological effects of this compound in various applications.
Scientific Research Applications
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other small molecules. Additionally, this compound has been used in the synthesis of polymers. In addition, this compound has been used in a variety of biological research applications, including drug delivery, enzyme inhibition, and gene regulation.
properties
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWJNQDGFKVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
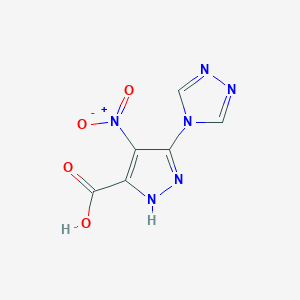
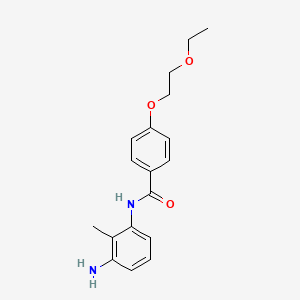
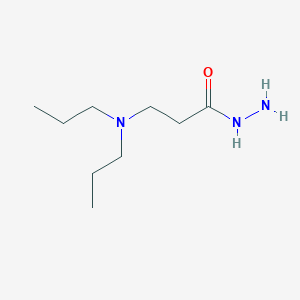

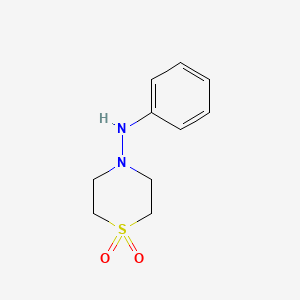
![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)

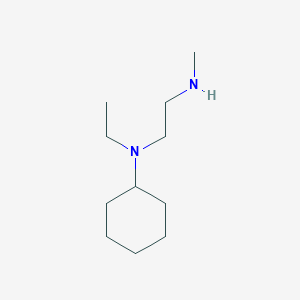
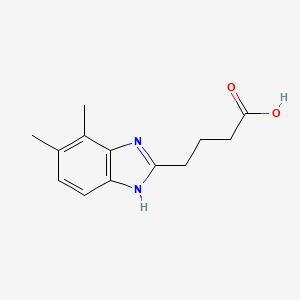
![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)
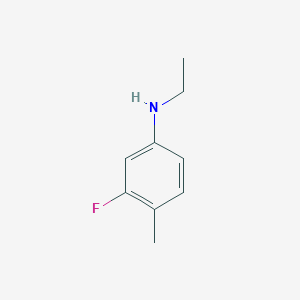
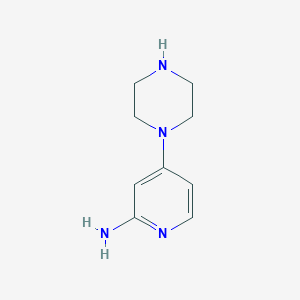
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)